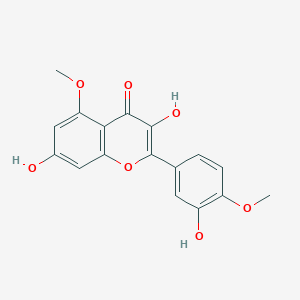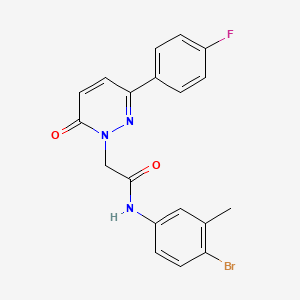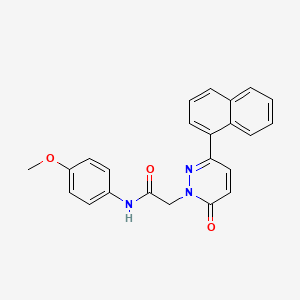
3-((Tert-butoxycarbonyl)amino)-2,2-dimethylsuccinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((Tert-butoxycarbonyl)amino)-2,2-dimethylsuccinic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations. This compound is of interest due to its applications in peptide synthesis and other areas of organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Tert-butoxycarbonyl)amino)-2,2-dimethylsuccinic acid typically involves the protection of the amino group with the Boc group. This can be achieved by reacting the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
Industrial production of Boc-protected amino acids, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
3-((Tert-butoxycarbonyl)amino)-2,2-dimethylsuccinic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Reduction Reactions: The compound can be reduced to form corresponding alcohols using reducing agents like sodium borohydride.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in methanol, or aluminum chloride (AlCl3) can be used to remove the Boc group.
Coupling Reagents: N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide is used to enhance amide formation in Boc-protected amino acids.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid and various derivatives depending on the specific reaction conditions and reagents used.
科学研究应用
3-((Tert-butoxycarbonyl)amino)-2,2-dimethylsuccinic acid has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: The compound is utilized in the development of pharmaceuticals and bioactive molecules.
Organic Synthesis: It serves as a precursor for the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 3-((Tert-butoxycarbonyl)amino)-2,2-dimethylsuccinic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the amino group is released, allowing it to participate in subsequent reactions .
相似化合物的比较
Similar Compounds
- 3-((Tert-butoxycarbonyl)amino)phenylboronic acid
- (S)-2-((Tert-butoxycarbonyl)amino)-3-aminopropionic acid
Uniqueness
3-((Tert-butoxycarbonyl)amino)-2,2-dimethylsuccinic acid is unique due to its specific structure, which includes a dimethylsuccinic acid backbone. This structure provides distinct reactivity and stability compared to other Boc-protected amino acids, making it valuable in specific synthetic applications.
属性
分子式 |
C11H19NO6 |
|---|---|
分子量 |
261.27 g/mol |
IUPAC 名称 |
2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid |
InChI |
InChI=1S/C11H19NO6/c1-10(2,3)18-9(17)12-6(7(13)14)11(4,5)8(15)16/h6H,1-5H3,(H,12,17)(H,13,14)(H,15,16) |
InChI 键 |
NGUCAPIXLLWOJB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,5-Dichloropyrimido[4,5-D]pyrimidine](/img/structure/B14867961.png)






![1-[4-(dimethylsulfamoylamino)phenyl]-4-methyl-5-oxotetrazole](/img/structure/B14868013.png)





